(4,6-Diamino-1,3,5-triazin-2-yl)methanol
Description
The Significance of Triazine Heterocycles as Versatile Scaffolds in Organic and Materials Chemistry
1,3,5-triazine (B166579), a six-membered aromatic ring with alternating carbon and nitrogen atoms, is a π-electron deficient system. This inherent electronic characteristic makes the carbon atoms susceptible to nucleophilic attack, a property that is extensively exploited in organic synthesis. mdpi.comacs.org The triazine ring serves as a robust and versatile scaffold, allowing for the systematic introduction of various functional groups at the 2, 4, and 6 positions. This modularity is a key reason for its widespread use in the design of complex molecular architectures. acs.org
In materials chemistry, the symmetrical and planar nature of the triazine core, coupled with its thermal stability, makes it an excellent component for the construction of advanced materials. mdpi.comresearchgate.net Triazine derivatives have been successfully incorporated into organic solar cells, porous organic polymers for gas storage, and other functional materials. mdpi.comglobalscitechocean.com The nitrogen atoms in the ring can also act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and separation technologies.
Positioning (4,6-Diamino-1,3,5-triazin-2-yl)methanol within the Landscape of Functionalized Diaminotriazine Derivatives
This compound belongs to the broader class of 2,4-diamino-1,3,5-triazines. These derivatives are of particular importance due to the presence of amino groups, which can engage in hydrogen bonding and serve as reactive sites for further functionalization. The introduction of a hydroxymethyl group at the 6-position, as seen in the title compound, adds another layer of functionality. The hydroxyl group can participate in esterification, etherification, and other reactions, making it a valuable handle for covalent modification.
The combination of amino and hydroxymethyl functionalities on a stable triazine core positions this compound as a unique building block. It can be envisioned as a precursor for polymers, a ligand for coordination chemistry, or a scaffold for the synthesis of more complex molecules with tailored properties.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C4H7N5O |
| Molecular Weight | 141.13 g/mol |
| CAS Number | 1734-13-0 |
Interdisciplinary Research Trajectories Involving Triazine-Derived Compounds
The versatility of the triazine scaffold has fostered a rich interdisciplinary research landscape. In medicinal chemistry, numerous triazine derivatives have been investigated for a wide spectrum of biological activities, including as antibacterial, antifungal, anti-cancer, and antiviral agents. researchgate.netbldpharm.com The ability to readily modify the substituents on the triazine ring allows for the fine-tuning of a compound's pharmacological profile.
In the realm of materials science, the self-assembly properties of triazine derivatives, driven by hydrogen bonding and π-π stacking, are being harnessed to create supramolecular structures with ordered arrangements. nih.gov These materials have potential applications in electronics, sensing, and nanotechnology. Furthermore, the incorporation of triazine units into polymer backbones can enhance thermal stability and introduce specific functionalities. globalscitechocean.com
The study of this compound and its derivatives is emblematic of this interdisciplinary approach, where the principles of organic synthesis are applied to create molecules with the potential to address challenges in both medicine and materials science. The continued exploration of this and other functionalized triazines promises to yield further innovations across a broad range of scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
(4,6-diamino-1,3,5-triazin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-3-7-2(1-10)8-4(6)9-3/h10H,1H2,(H4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDRHUDNCTTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=N1)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations
Precursor Chemistry and Convergent Synthesis Approaches
The construction of the 1,3,5-triazine (B166579) core of (4,6-Diamino-1,3,5-triazin-2-yl)methanol can be accomplished through convergent strategies that either functionalize a pre-existing triazine ring or form the ring from acyclic precursors.
Cyanuric Chloride as a Strategic Starting Material for Triazine Functionalization
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as a cornerstone reagent in the synthesis of substituted triazines due to its commercial availability, low cost, and high reactivity. rsc.orgnih.gov The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophilic substitution at varying temperatures, allowing for a stepwise and controlled introduction of different functional groups. nih.gov
The synthesis of symmetrically and asymmetrically substituted s-triazine derivatives can be achieved by the sequential addition of nucleophiles. nih.gov The first substitution is typically exothermic and conducted at low temperatures (around 0 °C), the second at room temperature, and the third often requires heating. nih.gov This differential reactivity is pivotal for the strategic synthesis of molecules like this compound. A general pathway would involve the sequential substitution of the chlorine atoms with two equivalents of ammonia (B1221849) or an amine, followed by the introduction of a hydroxymethyl precursor. The stability and electrophilic nature of cyanuric chloride make it a versatile platform for creating a diverse array of structurally significant molecules. aub.edu.lb
| Reagent | Conditions | Product | Reference |
| Cyanuric chloride | Sequential nucleophilic substitution | Substituted 1,3,5-triazines | nih.govnih.gov |
Condensation Reactions Involving Biguanides and Dicyandiamide (B1669379) for Triazine Ring Formation
An alternative to the functionalization of a pre-formed triazine ring is the construction of the ring itself through condensation reactions. Biguanides and dicyandiamide are key precursors in this approach. The reaction of biguanides with esters is a common method for synthesizing 2,4-diamino-1,3,5-triazine derivatives. scholaris.camdpi.com This reaction typically involves the condensation of a biguanide (B1667054) with an appropriate ester in the presence of a base like sodium methoxide. mdpi.comresearchgate.net
Dicyandiamide can also serve as a starting material. For instance, it can be used to prepare phenylbiguanide, which is then reacted with an ester to form the triazine ring. mdpi.com These condensation reactions provide a direct route to the diaminotriazine core, which can then be further functionalized to introduce the hydroxymethyl group. The synthesis of biguanide derivatives often starts from the reaction of dicyandiamide with an appropriate amine. tandfonline.com
| Precursors | Reaction Type | Product Core | Reference |
| Biguanide and Ester | Condensation | 2,4-Diamino-1,3,5-triazine | scholaris.camdpi.com |
| Aniline (B41778) and Dicyandiamide | Condensation | Phenylbiguanide | mdpi.com |
Multi-Component Reactions for Constructing Functionalized Triazine Frameworks
Multi-component reactions (MCRs) have gained prominence as efficient synthetic strategies for the rapid generation of complex molecules from three or more starting materials in a single step. beilstein-journals.org These reactions are characterized by high atom economy and operational simplicity. bohrium.com While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are applicable to the construction of functionalized triazine frameworks. nih.gov Various MCRs, such as the Biginelli, Povarov, and Ugi reactions, are powerful tools for creating diverse heterocyclic scaffolds. nih.gov The development of a multi-component reaction for this compound would likely involve the convergent reaction of precursors that provide the necessary nitrogen and carbon atoms for the triazine ring, along with the required amino and hydroxymethyl functionalities.
Derivatization Chemistry and Functional Group Interconversions
Once the basic triazine framework is established, further chemical modifications are often necessary to arrive at the target molecule, this compound. This involves the specific introduction of the hydroxymethyl group and potentially further nucleophilic substitutions on the triazine ring.
Strategies for Introducing and Modifying the Hydroxymethyl Moiety
The introduction of the hydroxymethyl group onto the triazine ring is a critical step. If a precursor with a protected or latent hydroxymethyl group was not used in the initial ring-forming reaction, a separate derivatization step is required. One potential strategy involves the reaction of a chlorotriazine intermediate with a suitable nucleophile that can be converted to a hydroxymethyl group. For example, a precursor containing a protected alcohol could be used, followed by a deprotection step. The specific methods for introducing a hydroxymethyl group onto a diaminotriazine core would depend on the reactivity of the starting materials and the desired reaction conditions.
Nucleophilic Substitution Reactions on Triazine Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction type for functionalizing triazine rings. wikipedia.org The electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com This reactivity is exploited in the stepwise substitution of chlorine atoms in cyanuric chloride. nih.gov Even after the introduction of one or two amino groups, the remaining chloro-substituent on the triazine ring can undergo nucleophilic displacement, although its reactivity may be modulated by the existing electron-donating amino groups. nih.gov This allows for the introduction of a variety of functional groups, including those that can be converted to the hydroxymethyl moiety. The success of these reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature. libretexts.org
| Reaction Type | Substrate | Reagent | Key Feature | Reference |
| Nucleophilic Aromatic Substitution | Chloro-substituted triazine | Nucleophile (e.g., amine, alkoxide) | Stepwise substitution at different temperatures | nih.govnih.gov |
Molecular Hybridization as a Synthetic Design Principle
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric moieties to create a single hybrid molecule. This approach aims to develop compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles compared to the individual parent molecules. nih.gov The 1,3,5-triazine scaffold is an exceptional core for this strategy due to its ability to be substituted at three distinct positions, allowing for the attachment of various bioactive fragments. nih.govmdpi.com
The design of s-triazine hybrids often involves connecting the triazine ring with other heterocyclic systems known for their therapeutic potential, such as azoles, isatin (B1672199), or thiophene. nih.govrsc.org For instance, hybrids of 1,3,5-triazine and azoles have been explored for their anticancer activities. nih.gov Similarly, the conjugation of the triazine scaffold with isatin, a privileged structure in medicinal chemistry, has been investigated to create novel agents that can interact with biological targets like DNA. rsc.org
Researchers have synthesized and evaluated s-triazine-based molecular hybrids for a range of therapeutic applications. nih.gov Structure-activity relationship (SAR) studies on these hybrids have revealed that the nature of the substituent on the triazine ring significantly influences the biological potency. For example, in a series of anticancer hybrids, compounds featuring a benzothiophenyl group demonstrated more potent and irreversible inhibition against Bruton's tyrosine kinase (BTK) than those with substituted benzene (B151609) rings. nih.gov Another study on s-triazine-genistein conjugates found that a 4-methyl piperidine (B6355638) substituent resulted in the most potent activity against several cancer cell lines. nih.gov This principle allows for the fine-tuning of the molecule's properties by systematically modifying the appended pharmacophores.
| Hybrid Partner Scaffold | Example Substituents | Investigated Activity | Reference |
|---|---|---|---|
| Azole | Various substituted azole rings | Anticancer | nih.gov |
| Isatin (Indole-2,3-dione) | Diphenoxy-linked hydrazinyl s-triazines combined with isatin derivatives | Anticancer (DNA interaction) | rsc.org |
| Thiophene | Thiophene and morpholine (B109124) moieties | Anticancer (PI3K/mTOR inhibition) | nih.gov |
| Thiazolidin-4-one | Fused thiazolo[3,2-a] nih.govsemanticscholar.orgrsc.orgtriazine clubbed with sulfonamides | Antifungal, Antiviral | nih.gov |
| Quinazoline | Phenylquinazoline derivatives | Anticancer | tandfonline.com |
Structural Elucidation and Advanced Characterization
Spectroscopic Analysis for Molecular Structure Determination
Spectroscopic methods are fundamental in confirming the molecular structure of (4,6-Diamino-1,3,5-triazin-2-yl)methanol, identifying its functional groups, and verifying its molecular weight.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While spectra of the pure, isolated compound are not widely published, data from studies on melamine-formaldehyde (MF) reaction systems allow for the assignment of characteristic chemical shifts. nih.gov
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the amino groups (-NH₂) and the hydroxymethyl group (-CH₂OH). The amino protons typically appear as a broad signal due to exchange phenomena and hydrogen bonding. The methylene (B1212753) protons of the -CH₂- group and the hydroxyl proton of the -OH group would give rise to specific resonances, with their chemical shifts influenced by solvent and concentration.
¹³C-NMR: Quantitative ¹³C-NMR analysis is particularly useful in studying the structures of MF polymers. nih.gov For this compound, distinct signals are expected for the carbon atoms of the triazine ring and the methylene carbon of the hydroxymethyl group. The substitution of a hydrogen atom on the triazine ring with a hydroxymethyl group induces shifts in the signals of the ring carbons compared to unsubstituted melamine (B1676169). The methylene carbon signal provides direct evidence of the hydroxymethylation. nih.gov
Interactive Table: Representative NMR Chemical Shifts Below are the expected chemical shift ranges for this compound, inferred from studies on related systems.
| Nucleus | Group | Chemical Shift (δ, ppm) | Notes |
| ¹H | -NH₂ | Variable, broad | Position and shape are dependent on solvent, temperature, and concentration. |
| ¹H | -CH₂- | ~4.5 - 5.0 | Methylene protons adjacent to the triazine ring and hydroxyl group. |
| ¹H | -OH | Variable, broad | Chemical shift is highly dependent on hydrogen bonding and exchange. |
| ¹³C | C (Triazine Ring) | ~165 - 170 | Signals for the three carbons in the s-triazine ring. |
| ¹³C | -CH₂- | ~65 - 75 | Methylene carbon of the hydroxymethyl group. nih.gov |
2D-Exchange Spectroscopy (EXSY): 2D-EXSY is a technique used to study slow chemical exchange processes. In the context of this compound, it could potentially be used to investigate the dynamics of proton exchange between the hydroxyl group, the amino groups, and any protic solvent present, such as water. This method can reveal pathways and rates of exchange that are not apparent in 1D NMR spectra.
Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would show absorptions characteristic of the parent melamine structure, with additional bands corresponding to the hydroxymethyl group. capes.gov.bruaeu.ac.ae
The key features include:
O-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ indicates the presence of the hydroxyl group, with the broadening attributable to hydrogen bonding.
N-H Stretching: Bands in the 3100-3500 cm⁻¹ region are characteristic of the stretching vibrations of the primary amino (-NH₂) groups.
C-N Stretching: Strong absorptions between 1300 and 1600 cm⁻¹ are assigned to the C-N and C=N stretching modes within the triazine ring. researchgate.net
N-H Bending: A peak around 1650 cm⁻¹ corresponds to the scissoring (bending) mode of the -NH₂ groups. researchgate.net
Triazine Ring Bending: An intense band near 800 cm⁻¹ is a hallmark of the out-of-plane bending vibration of the triazine ring. researchgate.net
C-O Stretching: A distinct band, typically in the 1000-1100 cm⁻¹ range, corresponds to the stretching vibration of the carbon-oxygen single bond in the primary alcohol group (-CH₂OH).
Interactive Table: Characteristic IR Absorption Bands This table summarizes the principal infrared absorption frequencies for the functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3100-3500 | N-H Stretch | Amino (-NH₂) |
| ~1650 | N-H Bend (Scissoring) | Amino (-NH₂) |
| 1300-1600 | C-N / C=N Stretch | Triazine Ring |
| 1000-1100 | C-O Stretch | Primary Alcohol (-CH₂OH) |
| ~800 | Ring Bend (Out-of-plane) | Triazine Ring researchgate.net |
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₄H₇N₅O, corresponding to a monoisotopic mass of 141.0651 Da. chemsynthesis.com
Crystallographic Studies and Solid-State Characterization
Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, extensive crystallographic data exists for closely related 2,4-diamino-1,3,5-triazine derivatives. nih.govnih.gov From these studies, key structural features can be inferred. The central 1,3,5-triazine (B166579) ring is expected to be essentially planar. The exocyclic amino groups are also typically found to be nearly coplanar with the ring, facilitating delocalization of electron density. nih.gov The bond lengths within the triazine ring are characteristically uniform, intermediate between standard C-N single and C=N double bonds, reflecting the aromatic nature of the ring. nih.gov The addition of the -CH₂OH group at the C2 position would introduce a tetrahedral geometry at the methylene carbon.
The solid-state structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. The molecule possesses multiple hydrogen bond donor sites (the two amino groups and the hydroxyl group) and acceptor sites (the three ring nitrogen atoms and the hydroxyl oxygen).
Studies on melamine and its derivatives consistently show a strong tendency to form robust hydrogen-bonded assemblies. researchgate.netpku.edu.cn A common and highly stable motif involves the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds between the amino groups and ring nitrogen atoms of adjacent molecules. nih.gov This interaction is described by the graph-set notation R²₂(8). The propagation of this dimeric association often leads to the formation of planar molecular tapes or ribbons. nih.gov
The presence of the hydroxymethyl group introduces additional possibilities for hydrogen bonding. The -OH group can act as both a hydrogen bond donor (O-H···N or O-H···O) and an acceptor (N-H···O). These interactions would serve to link the primary R²₂(8) ribbons into a more complex, three-dimensional supramolecular architecture, similar to how solvent molecules like methanol (B129727) or water are incorporated into the crystal lattices of other diaminotriazines, acting as bridges between molecular tapes. nih.govdiva-portal.org
Conformational Dynamics and Tautomerism
Investigation of Restricted Rotation about Amino-Triazine Bonds
The bond connecting the exocyclic amino groups to the carbon atoms of the triazine ring (C-N) in this compound exhibits a significant barrier to rotation. This phenomenon of restricted rotation is a well-documented characteristic of amino-substituted s-triazines. researchgate.netmdpi.com The restriction arises from the partial double bond character of the exocyclic C-N bond. This is due to the delocalization of the lone pair of electrons from the amino nitrogen into the electron-deficient aromatic triazine ring. researchgate.net
This rotational barrier is sufficiently high to be studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy. researchgate.netresearchgate.net Variable temperature experiments can be employed to observe the coalescence of signals corresponding to the different environments of the amino protons or substituents on the amino nitrogen, allowing for the calculation of the free energy of activation (ΔG‡) for the rotation. researchgate.netrsc.org For diaminotriazines, the barrier to rotation around the C-N bond can be substantial. In related chloro- or alkoxy-substituted diaminotriazines, this barrier has been found to be greater than 72 kJ/mol. researchgate.net The presence of electron-donating amino groups strengthens the C-N bond, leading to a more significant restriction of free rotation compared to less substituted triazines. mdpi.com
| Compound Class | Bond | Typical Rotational Barrier (kcal/mol) | Typical Rotational Barrier (kJ/mol) |
|---|---|---|---|
| 2-Chloro-4,6-bis(diisopropylamino)-s-triazine | N-Ar (Exocyclic) | 15.6 | ~65.3 |
| Chloro- or alkoxy-substituted diaminotriazines | C-N (Exocyclic) | >17.2 | >72.0 |
Characterization of Tautomeric Forms (e.g., Enol-Enaminone Tautomerism)
Prototropic tautomerism is a crucial aspect of the chemistry of aminotriazines. nih.gov For this compound, the primary form of tautomerism involves the migration of a proton from an exocyclic amino group to an endocyclic ring nitrogen atom, resulting in an amino-imino equilibrium. While the diamino form is predominant, the existence of imino tautomers, where one of the exocyclic groups becomes an imine (=NH) and a ring nitrogen becomes protonated (-NH-), is theoretically possible. nih.govresearchgate.net
Computational studies on related 1,3,5-triazine derivatives have shown that several tautomers can exist as stable minima on the potential energy surface. nih.govresearchgate.net The relative stability of these tautomers is influenced by substitution patterns and the surrounding medium (gas phase vs. solvent). nih.gov In some cases, unexpected tautomers can be preferentially formed and isolated. For example, the crystal structure of a related triazine derivative revealed the formation of a tautomer with a protonated ring nitrogen and a formal exocyclic C=N double bond to a sulfonamide moiety. nih.gov
While the hydroxymethyl group in this compound is less likely to engage in the classic enol-enaminone tautomerism seen in acylmethyl-1,3,5-triazines, the principles are related. academie-sciences.fr In those systems, a dynamic equilibrium can exist between keto, enol, and enaminone forms, which are stabilized by intramolecular hydrogen bonds. academie-sciences.fr This highlights the versatility of the triazine scaffold in supporting various tautomeric equilibria depending on the nature of its substituents. For this compound, the focus remains on the well-established amino-imino tautomerism inherent to its core structure.
Interplay of Hydrogen Bonding and Tautomeric Equilibrium
The position of the tautomeric equilibrium in aminotriazines is profoundly influenced by both intramolecular and intermolecular hydrogen bonding. nih.govacademie-sciences.fr Hydrogen bonding is one of the most significant factors governing which tautomer is most stable in a given environment. academie-sciences.fr
In the solid state, the crystal structures of diaminotriazines are dominated by extensive networks of intermolecular hydrogen bonds. nih.govresearchgate.net Typically, the amino groups act as hydrogen bond donors, forming strong N-H···N interactions with the ring nitrogen atoms of adjacent molecules. nih.govresearchgate.net This often leads to the formation of robust, self-assembled supramolecular structures, such as centrosymmetric dimers, ribbons, or sheets. nih.govresearchgate.net These extensive hydrogen-bonding networks provide significant stabilization to the diamino tautomer, making it the overwhelmingly favored form in the crystalline phase. The hydroxymethyl group of this compound can also participate in these networks, acting as both a hydrogen bond donor (O-H) and acceptor (O), further anchoring the molecule within the solid-state architecture.
Intramolecular hydrogen bonds can also play a critical role, particularly in stabilizing less common tautomers. In systems where it is possible, such as acylmethyl-1,3,5-triazines, Resonance-Assisted Hydrogen Bonding (RAHB) can stabilize enol or enaminone forms by creating a stable six-membered chelate ring. academie-sciences.fr In such cases, the delocalization of electrons within the hydrogen-bonded ring system increases the strength of the hydrogen bond, thereby shifting the equilibrium toward the tautomer that supports this interaction. academie-sciences.fr The interplay between these powerful intermolecular and potential intramolecular forces ultimately dictates the observable tautomeric form of the molecule. nih.gov
Supramolecular Chemistry and Intermolecular Interactions
Directed Hydrogen Bonding Architectures
Hydrogen bonding is the predominant intermolecular force governing the structural chemistry of (4,6-Diamino-1,3,5-triazin-2-yl)methanol and related diaminotriazine (DAT) compounds. The specific arrangement of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the ring nitrogen atoms and the hydroxyl oxygen) allows for the formation of predictable and robust supramolecular architectures.
The crystal structures of diaminotriazine derivatives reveal extensive and intricate networks of hydrogen bonds. nih.govmdpi.comdoaj.orgnih.govosti.gov The primary interaction motif involves hydrogen bonds between the exocyclic amino groups (donors) and the endocyclic nitrogen atoms of adjacent triazine rings (acceptors). This often results in the formation of centrosymmetric dimeric associations, which can further propagate into one-dimensional tapes or two-dimensional sheets. nih.gov
In the case of this compound, the hydroxymethyl group introduces additional possibilities for hydrogen bonding. The hydroxyl proton can act as a donor, while its oxygen atom can act as an acceptor. This allows the molecule to bridge different hydrogen-bonded networks, potentially linking the primary triazine tapes into more complex three-dimensional structures. This is analogous to how solvent molecules like methanol (B129727) can act as di-acceptors and mono-donors to interlink hydrogen-bonded tapes in the crystal structures of similar compounds. nih.gov Studies on related systems, such as (hydroxymethyl)melamine in DMSO solutions, suggest the potential for intramolecular hydrogen bonding between the hydroxyl group's proton and a nitrogen atom in the triazine ring. optica.org
Interactive Table 1: Common Hydrogen Bonding Interactions in Diaminotriazine Systems
| Donor Group | Acceptor Group | Interaction Type | Typical Role in Supramolecular Structure |
| Amino (N-H) | Ring Nitrogen (N) | Intermolecular | Formation of dimers and tapes |
| Amino (N-H) | Hydroxyl Oxygen (O) | Intermolecular | Cross-linking of tapes/sheets |
| Hydroxyl (O-H) | Ring Nitrogen (N) | Inter- or Intramolecular | Linking assemblies; stabilization of conformation |
| Hydroxyl (O-H) | Hydroxyl Oxygen (O) | Intermolecular | Formation of chains/networks |
Resonance-Assisted Hydrogen Bonding (RAHB) is a phenomenon where a hydrogen bond is strengthened by coupling with a π-conjugated system. In these systems, the formation of the hydrogen bond is accompanied by a rearrangement of electron density throughout the π-system, which enhances the electrostatic attraction and stability of the bond.
The 1,3,5-triazine (B166579) ring possesses a delocalized π-electron system. The interaction between the exocyclic amino groups and the endocyclic nitrogen atoms via hydrogen bonds can be influenced by this π-system. The delocalization of electrons within the triazine ring and onto the exocyclic amino groups can increase the polarity of the N-H bonds and the basicity of the ring nitrogens, thereby strengthening the resulting N-H···N hydrogen bonds. This resonance assistance contributes to the high directionality and robustness of the self-assembled structures formed by diaminotriazine derivatives.
The 2,4-diaminotriazine (DAT) moiety is a cornerstone of supramolecular chemistry due to its capacity for self-complementary hydrogen bonding. nih.gov It presents a donor-acceptor-donor (DAD) array of hydrogen bonding sites. This specific pattern allows it to pair strongly and selectively with molecules that have a complementary acceptor-donor-acceptor (ADA) array.
This predictable pairing is the basis for the programmed self-assembly of complex supramolecular structures. chim.it For instance, diaminotriazine derivatives can form discrete hydrogen-bonded complexes or extended polymeric networks. chim.it The strength and directionality of these interactions have been harnessed to create a variety of architectures, from simple linear oligomers to intricate two-dimensional networks on surfaces. nih.gov The reliability of the DAT hydrogen bonding motif makes it a versatile building block, or "tecton," for designing functional materials and complex molecular systems. rsc.org
Non-Covalent Interactions Beyond Hydrogen Bonding
While hydrogen bonding is the primary driving force for self-assembly in diaminotriazine systems, other non-covalent interactions also play a crucial, often cooperative, role. The electronic nature of the triazine ring makes it an active participant in these interactions.
The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This creates a positive electrostatic potential on the face of the ring, enabling it to engage in favorable anion-π interactions with anions. This non-covalent bond has been identified as a key interaction in the design of anion receptors.
Conversely, while less common for such an electron-poor system, cation-π interactions can also occur. researchgate.net These interactions involve the attraction between a cation and the π-electron cloud of an aromatic ring and are fundamental to many biological structures and functions. nih.govwikipedia.orgnih.govresearchgate.net
π-π stacking is another significant interaction, where the aromatic rings of adjacent molecules arrange in a face-to-face or offset manner. researchgate.net In triazine systems, these interactions are often observed in conjunction with other non-covalent forces. Theoretical studies have shown that anion-π and π-π interactions can be cooperative, meaning the presence of one strengthens the other. researchgate.net This cooperativity can regulate the self-assembly of complexes, influencing the final supramolecular architecture. researchgate.net
Interactive Table 2: Key Non-Covalent Interactions in Triazine Systems
| Interaction Type | Description | Role in Supramolecular Structure |
| Anion-π | Attraction between an anion and the electron-deficient face of the triazine ring. | Anion binding and recognition; directs self-assembly. |
| Cation-π | Attraction between a cation and the π-electron cloud of the aromatic ring. | Can influence ion transport and protein structure. |
| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Stabilizes crystal packing; often cooperative with other interactions. |
Molecular Recognition Phenomena
Molecular recognition is the specific, non-covalent binding of two or more molecules. The diaminotriazine moiety is an excellent platform for molecular recognition due to its well-defined hydrogen bonding pattern. chim.it
As mentioned, the DAD pattern of the diaminotriazine unit allows it to selectively recognize and bind to molecules possessing a complementary ADA pattern. A classic example of this is the interaction with uracil (B121893) or thymine (B56734), which are components of nucleic acids. This specific pairing has been used to inhibit colloidal aggregation and to assemble gold nanocrystals. Another prominent example is the recognition of barbiturates, which also feature an ADA-type imide moiety. This selective binding has been demonstrated at air-water interfaces, where monolayers of diaminotriazine-functionalized molecules specifically bind barbituric acid. The ability to form multiple, specific hydrogen bonds simultaneously is the key to this high degree of selectivity and affinity, making diaminotriazine derivatives valuable tools in sensor design and controlled self-assembly.
Design Principles for Molecular Recognition with Triazine Synthons
The 1,3,5-triazine moiety serves as a versatile "synthon," a structural unit within a molecule that can form predictable intermolecular interactions, making it a cornerstone in the design of systems for molecular recognition. The key design principles revolve around leveraging its distinct hydrogen bonding capabilities and potential for π-π stacking interactions. researchgate.netnih.gov
The diamino-triazine framework features multiple hydrogen bond donor sites (the amino groups) and acceptor sites (the ring nitrogens). This predictable pattern allows for the rational design of receptors that can bind to specific guest molecules with complementary hydrogen bonding patterns. nih.gov For instance, the interaction between triazine-functionalized materials and molecules like riboflavin (B1680620) has been shown to be stronger than other interactions due to the presence of these hydrogen bonds. nih.gov This directional and specific nature of hydrogen bonding is reminiscent of base-pairing interactions in DNA. nih.gov
Furthermore, the electron-deficient aromatic ring of the triazine can participate in π-π stacking interactions with electron-rich aromatic systems. researchgate.net The occurrence of stacking interactions involving parallel triazinyl groups is a frequently observed phenomenon. researchgate.net By modifying the substituents on the triazine ring, it is possible to tune these non-covalent interactions to create highly selective receptors for various analytes. researchgate.netmdpi.commdpi.com The chemoselectivity of cyanuric chloride, a common precursor, allows for the stepwise introduction of different functional groups, offering flexibility in designing monomers with specific recognition properties. researchgate.netmdpi.com
Table 1: Intermolecular Interactions Involving Triazine Synthons
| Interaction Type | Description | Role in Molecular Recognition |
| Hydrogen Bonding | The amino groups act as N-H donors, and the ring nitrogens act as acceptors, leading to specific N-H···N bonds. researchgate.netnih.gov | Forms directional and strong interactions, enabling high selectivity for complementary guests. nih.gov |
| π-π Stacking | The electron-deficient triazine ring interacts with other aromatic systems (electron-rich or deficient) through orbital overlap. researchgate.net | Contributes to the stability of supramolecular assemblies and recognition of aromatic guests. researchgate.net |
| Anion-π Interactions | The electron-poor nature of the triazine ring allows it to interact favorably with anions. researchgate.net | Enables the design of receptors specifically for anionic species. researchgate.net |
Aggregation-Induced Emission (AIE) Properties of Triazine-Containing Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. researchgate.netmdpi.com This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished in the aggregated state. researchgate.net The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). mdpi.com In dilute solutions, the excited-state energy of AIE-active molecules (AIEgens) is dissipated non-radiatively through these molecular motions. However, in the aggregated state, these motions are physically hindered, blocking the non-radiative decay pathways and opening up the radiative channel, resulting in strong fluorescence. mdpi.comacs.org
While research specifically on this compound is limited in this context, triazine derivatives are known to be components of AIE-active systems. acs.org The structural rigidity of the triazine ring, combined with peripheral rotating groups, makes it a suitable core for designing AIEgens. For example, multifunctional tris(triazolo)triazine-based emitters have been reported to exhibit AIE properties. acs.org In such systems, the aggregation process restricts the rotation of side chains or other parts of the molecule connected to the triazine core. This restriction inhibits the non-radiative decay processes that quench fluorescence in the solution state, leading to enhanced emission in the aggregated form. mdpi.comresearchgate.net The development of new AIE systems is beneficial for practical applications in fields like bioimaging and chemosensing. researchgate.netrsc.org
Table 2: Mechanisms of Aggregation-Induced Emission (AIE)
| Mechanism | Description | Relevance to Triazine Systems |
| Restriction of Intramolecular Rotation (RIR) | In solution, flexible parts of the molecule (e.g., phenyl rings) rotate freely, providing a non-radiative pathway for the excited state to decay. Aggregation physically blocks this rotation. mdpi.com | Substituents attached to the triazine ring can act as molecular rotors. Their restricted movement upon aggregation would be a key factor in activating the AIE phenomenon. |
| Restriction of Intramolecular Vibration (RIV) | Low-frequency vibrations within the molecule can quench fluorescence. These vibrations are suppressed in the closely packed aggregated state. mdpi.com | The inherent rigidity of the triazine core can be combined with vibrating side groups. The suppression of these vibrations in an aggregate would enhance emissive properties. |
| Restricted Access to a Conical Intersection (RACI) | A conical intersection is a point on the potential energy surface where the molecule can efficiently transition from an excited state to the ground state non-radiatively. Aggregation can block the molecular distortions needed to reach this point. researchgate.net | The specific electronic structure of triazine-containing molecules could feature decay paths via conical intersections. Aggregation would prevent the necessary geometric changes, thus promoting fluorescence. researchgate.net |
Coordination Chemistry and Metallosupramolecular Systems
Triazine Derivatives as Versatile Ligands
The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system, a characteristic that influences its coordination behavior. While the nitrogen atoms within the triazine ring are generally considered non-coordinating due to electron delocalization, the strategic placement of substituent groups at the 2, 4, and 6 positions transforms these molecules into versatile and multidirectional ligands. uu.nl These substituents can act as potent donor sites, enabling the chelation of metal ions and facilitating the construction of polynuclear metal complexes. uu.nl
The versatility of triazine-based ligands is rooted in their modular synthesis, which typically starts from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). uu.nlmdpi.com By controlling reaction conditions, such as temperature, sequential nucleophilic substitution allows for the precise installation of various coordinating groups, including amines, pyridyls, and carboxylates. uu.nl This synthetic accessibility enables the fine-tuning of the ligand's electronic and steric properties, which in turn dictates the geometry and dimensionality of the resulting metal-ligand assemblies. acs.orgsemanticscholar.org Ligands based on the 2,4-diamino-1,3,5-triazine scaffold, for instance, can act as both σ-donors and π-acceptors, providing a rich platform for coordination chemistry. researchgate.net
Synthesis and Characterization of Metal Complexes
The coordination of diamino-triazine derivatives with first-row transition metals has been a subject of extensive research, yielding a variety of mononuclear and polynuclear complexes with interesting structural and physical properties. The synthesis of these complexes is typically achieved by reacting the triazine-based ligand with a suitable metal salt in an appropriate solvent. nih.govbhu.ac.in
For example, tridentate chelate complexes of Co(II), Ni(II), and Cu(II) have been synthesized from triazine-based Schiff base ligands. researchgate.netresearchgate.net Characterization using techniques such as infrared (IR) and UV-visible spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction confirms the coordination of the metal ion to the ligand's donor atoms. bhu.ac.in
In a study involving 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine (pyDAT), a series of complexes with the general formula [M(pyDAT)₂(NO₃)₂] were synthesized with transition metals including Co(II) and Zn(II). nih.govacs.org X-ray diffraction analysis revealed distorted octahedral geometries for these complexes. In the cobalt complex, the Co(II) ion is coordinated by two pyDAT ligands and two nitrate (B79036) ions. acs.org Similarly, the zinc complex features a distorted octahedral coordination environment around the Zn(II) center. acs.org The structural parameters for these complexes highlight the specific bonding interactions between the metal ions and the triazine-based ligand. nih.govacs.org
| Parameter | Co(II) Complex researchgate.net | Zn(II) Complex semanticscholar.org |
| Metal Ion | Co(II) | Zn(II) |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |
| M-N (triazine) Angle | N₂–Co–N₂ⁱ = 167.4(2)° | N₂–Zn–N₂ⁱ = 168.3° |
| M-N (pyridine) Angle | N₁–Co–N₁ⁱ = 109.0(2)° | N₁–Zn–N₁ⁱ = 114.3° |
| Average M-N Distance | 2.131(4) Å | 2.160 Å |
| Average M-O (nitrate) Distance | 2.146(3) Å | 2.181(1) Å |
Table 1: Selected structural data for Co(II) and Zn(II) complexes with 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, demonstrating the coordination environment. nih.govacs.org
The unique electronic and photophysical properties of lanthanide ions have made them attractive targets in materials science, particularly for applications in luminescence and bio-imaging. nih.govrsc.org However, the effective sensitization of lanthanide ions often requires encapsulating them within a macrocyclic ligand that can both act as an "antenna" to absorb light and shield the metal ion from solvent-induced luminescence quenching. nih.gov
Triazine derivatives serve as excellent platforms for constructing such macrocycles. The rigid 1,3,5-triazine unit can be incorporated as a structural component in the macrocyclic backbone. For example, research efforts have focused on generating supramolecular Schiff base macrocycles derived from diamino-triazines and dicarbonyl compounds in the presence of lanthanide ions, which act as templates. nih.govresearchgate.net A series of mononuclear nine-coordinate lanthanide complexes with a pentadentate triazine-based ligand have been prepared, with the general formula [Ln(L)(H₂O)(NO₃)(solv)]·solv, where Ln includes Pr, Nd, Sm, Eu, Gd, Tb, and Dy. researchgate.net In these structures, the lanthanide ion is bound to nitrogen and oxygen atoms from the triazine ligand, a bidentate nitrate, a water molecule, and a solvent molecule. researchgate.net Although challenges remain, such as ligand emission overlapping with the desired lanthanide-centered emission, the use of triazine scaffolds in designing macrocyclic ligands for lanthanides remains a promising area of research. researchgate.net
Metallotectons and Coordination-Driven Self-Assembly
Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular architectures from simple molecular building blocks. rsc.orgrsc.org In this approach, "metallotectons," which are ligands containing specific coordination sites, are combined with metal ions that provide well-defined coordination geometries. Triazine derivatives functionalized with chelating groups, such as 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, are ideal metallotectons. nih.govacs.org
The combination of this metallotecton with M(NO₃)₂ salts results in the self-assembly of ordered materials driven by both metal-ligand coordination and directional hydrogen bonds. nih.gov The resulting structures, such as [Co(pyDAT)₂(NO₃)₂] and [Zn(pyDAT)₂(NO₃)₂], are not just simple coordination complexes but are themselves building blocks (metallotectons) for higher-order supramolecular networks. acs.orgresearchgate.net The predictable nature of the coordination between the pyridyl-triazine unit and the metal ion, combined with intermolecular interactions, allows for the programmed construction of one-, two-, or three-dimensional arrays. nih.gov This hybrid approach, leveraging both inorganic and organic chemistry, provides a pathway to functional materials with predetermined structures. nih.gov
Metal-Organic Frameworks (MOFs) incorporating Triazine Units
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of triazine-based ligands into MOF structures is of great interest due to the triazine's C₃-symmetry, electron-deficient nature, and structural rigidity. researchgate.netdrbrian.space These properties can be exploited to create MOFs with unique topologies, porosities, and functionalities. researchgate.netrsc.org
A variety of triazine-based ligands, often functionalized with carboxylate groups, have been used to synthesize MOFs with diverse structures and properties. For instance, a zinc-based MOF with the formula {[Zn₃(ttta)₂(H₂O)₄]}n was constructed using 4,4′,4′′-(1,3,5-triazine-2,4,6-triyltriazanediyl)tribenzoic acid (H₃ttta). rsc.org This MOF demonstrated efficacy in the photodegradation of dyes. rsc.org Another example is a cadmium-based MOF, {[Cd(Ligand)]∙2DMF}, built from a multi-carboxyl triazine ligand, which exhibits strong luminescence and functions as a selective sensor for Cu²⁺ ions and nitrobenzene. researchgate.net The triazine core in these ligands plays a crucial role in defining the geometry of the framework and can contribute to host-guest interactions within the pores. researchgate.netresearchgate.net
Applications in Catalysis and Catalytic Material Design
The development of new catalysts is a primary driver for research in coordination chemistry. Metal complexes featuring triazine-based ligands have shown significant promise in catalytic applications. tcarts.in The electronic properties of the triazine ring can be modulated through substituent changes, allowing for the fine-tuning of the catalytic activity of the coordinated metal center with minimal steric alterations. acs.orgsemanticscholar.org
Copper(II) complexes supported by polynucleating triazine-based ligands have been successfully employed as catalysts for the oxidation of 3,5-di-tert-butylcatechol. uu.nl It was observed that incorporating the coordinating unit into a dendritic structure based on a triazine core improved the stability and activity of the catalyst. uu.nl Furthermore, triazine-based pincer ligands have been shown to enhance the thermal and chemical stability of metal complexes in homogeneous catalysis, minimizing metal leaching during the catalytic cycle. researchgate.net In some cases, catalysts based on triazine ligands have been found to outperform their more common pyridine-based counterparts or to open up new catalytic pathways, highlighting the potential unlocked by using these nitrogen-rich heterocycles in ligand design. acs.orgsemanticscholar.org
Materials Science Applications
Polymer Science and Engineering
The multifunctionality of (4,6-Diamino-1,3,5-triazin-2-yl)methanol allows for its versatile use in the synthesis and modification of polymeric materials. The amino and hydroxyl groups provide reactive sites for polymerization and grafting, while the triazine ring's hydrogen-bonding capabilities are crucial for the design of supramolecular structures.
This compound as a Monomeric Precursor
This compound can serve as a valuable monomeric precursor in polycondensation reactions. The presence of two primary amino groups and one hydroxyl group allows it to react with various comonomers, such as dicarboxylic acids, diisocyanates, or epoxides, to form a range of polymers. The reactivity of the amino and hydroxyl groups enables the formation of amide, urethane, or ether linkages, respectively, leading to the synthesis of polyesters, polyamides, polyurethanes, and other polymer architectures.
The synthesis of polymers from substituted triazines is a well-established field. For instance, high-molecular-weight linear polyguanamines have been successfully synthesized through the polycondensation of 2-amino-4,6-dichloro-1,3,5-triazine with aromatic diamines. mdpi.com This demonstrates the potential for the amino groups on the triazine ring to participate in polymerization. Similarly, the hydroxymethyl group is known to be reactive, as seen in the condensation of hydroxymethylated melamines with formaldehyde (B43269) to form melamine-formaldehyde resins. researchgate.netnih.gov The condensation reactions of these resins involve both the amino and hydroxymethyl groups, leading to cross-linked thermosetting polymers. nih.gov
The polycondensation of this compound can lead to polymers with a high density of triazine rings in the backbone, which can impart desirable properties such as thermal stability and flame retardancy. The specific reaction conditions, such as temperature, catalyst, and monomer ratios, would determine the final polymer structure and properties.
Table 1: Potential Polymerization Reactions of this compound
| Comonomer | Resulting Polymer | Linkage Type |
| Dicarboxylic Acid/Ester | Polyamide/Polyesteramide | Amide, Ester |
| Diisocyanate | Polyurea/Polyurethane | Urea, Urethane |
| Epoxide | Epoxy Resin Network | Amine adduct, Ether |
| Aldehyde (e.g., Formaldehyde) | Amino Resin | Methylene (B1212753), Ether |
Functionalization of Polymers through Triazine Derivatization
The reactive nature of the amino and hydroxyl groups of this compound makes it a suitable candidate for the functionalization of existing polymers. This process, often referred to as polymer grafting, can be used to impart new properties to a base polymer. nih.govmdpi.com
The "grafting to" method involves the reaction of the functional groups of this compound with reactive sites on a pre-existing polymer backbone. For example, polymers containing carboxylic acid or isocyanate groups could be functionalized by reacting them with the amino or hydroxyl groups of the triazine compound. This would introduce the diaminotriazine moiety as a side chain on the polymer.
Such functionalization can significantly alter the properties of the original polymer, introducing enhanced thermal stability, flame retardancy, and improved adhesion due to the presence of the polar and hydrogen-bonding triazine units. The introduction of these functional groups can also serve as a platform for further modifications or for creating sites for molecular recognition.
Design of Supramolecular Polymers Utilizing Triazine Hydrogen Bonding
The 1,3,5-triazine (B166579) scaffold is a well-known building block in supramolecular chemistry due to its ability to form multiple hydrogen bonds. researchgate.netnih.gov The 2,4-diamino-1,3,5-triazine unit, in particular, can form strong and specific hydrogen-bonding interactions, leading to the self-assembly of molecules into well-defined supramolecular structures. rsc.orgresearchgate.net
In this compound, the two amino groups and the nitrogen atoms within the triazine ring can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of strong, directional hydrogen bonds, similar to those observed in DNA base pairing. The presence of the hydroxymethyl group provides an additional site for hydrogen bonding, further enhancing the self-assembly capabilities of molecules incorporating this unit.
The crystal structure of a related compound, 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate, reveals an extensive network of hydrogen bonds. The amino groups act as donors to the ring nitrogen atoms of neighboring molecules, forming centrosymmetric dimeric associations that connect the triazine rings into a planar molecular tape. nih.govnih.gov The methanol solvent molecules in this structure also participate in the hydrogen-bonding network. nih.govnih.gov This illustrates the strong propensity of diaminotriazine derivatives to form ordered, hydrogen-bonded assemblies.
By incorporating this compound into polymer chains, either as a monomer or as a functional side group, it is possible to design supramolecular polymers that self-assemble through these specific hydrogen-bonding interactions. These materials can exhibit interesting properties such as self-healing, stimuli-responsiveness, and enhanced mechanical strength due to the dynamic and reversible nature of the hydrogen bonds.
Hydrogel Formation and Properties of Triazine-Based Soft Materials
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govnih.gov Their properties make them suitable for a variety of applications in biomedicine and other fields. rsc.orgcam.ac.uk The formation of a hydrogel requires the cross-linking of polymer chains, which can be achieved through either chemical or physical interactions. nih.gov
This compound is a promising candidate for the development of triazine-based hydrogels. Its multifunctional nature allows it to act as a cross-linking agent. The amino and hydroxyl groups can form covalent bonds with reactive polymers, leading to the formation of a chemically cross-linked hydrogel network.
Furthermore, the strong hydrogen-bonding capabilities of the diaminotriazine unit can be exploited to create physically cross-linked hydrogels. In an aqueous environment, the hydrophobic triazine units can aggregate, and the hydrogen bonds between them can act as physical cross-links. These non-covalent interactions are reversible, which can impart self-healing properties to the hydrogel. Hydrogels based on poly(vinyl diaminotriazine) have demonstrated high mechanical strength due to these strong hydrogen-bonding interactions. nih.gov
The properties of hydrogels derived from this compound would be influenced by factors such as the concentration of the triazine compound, the degree of cross-linking, and the pH of the surrounding medium. The presence of the triazine rings is expected to enhance the mechanical strength and thermal stability of the resulting hydrogels.
Triazine Derivatives as Modifiers and Flexibilizers for Resins
Triazine derivatives have been utilized as modifiers for various types of resins to enhance their properties. For instance, acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine), a compound structurally similar to this compound, is used as a modifier and flexibilizer for formaldehyde resins. nih.gov The incorporation of such compounds can improve the flexibility and impact resistance of the otherwise brittle thermosetting resins.
This compound can potentially be used in a similar capacity. When incorporated into resin formulations, such as epoxy or formaldehyde resins, the triazine unit can introduce several beneficial effects. mdpi.commdpi.comnagase.comgoogle.comresearchgate.netresearchgate.net The amino and hydroxyl groups can react with the resin matrix, chemically incorporating the triazine moiety into the network. This can disrupt the rigid network structure, leading to increased flexibility and toughness.
The presence of the triazine ring can also improve the thermal stability and flame retardancy of the modified resin. capitalresin.com The high nitrogen content of the triazine ring contributes to char formation upon heating, which acts as an insulating barrier and reduces the flammability of the material. Therefore, this compound could serve as a multifunctional additive for resins, acting as both a flexibilizer and a flame retardant.
Optoelectronic and Electrochemical Characteristics of Triazine-Derived Materials
The electron-deficient nature of the 1,3,5-triazine ring gives rise to unique electronic properties, making triazine-based materials interesting for applications in optoelectronics and electrochemistry. rsc.org The functionalization of the triazine core with donor and acceptor groups allows for the tuning of these properties.
The introduction of amino groups, which are electron-donating, and a hydroxymethyl group to the triazine ring in this compound is expected to influence its photophysical and electrochemical behavior. While specific data for this exact compound is limited, studies on related diaminotriazine derivatives provide insights into their potential characteristics.
In terms of photophysical properties, triazine derivatives have been investigated for their fluorescence. rsc.org The emission properties can be tuned by varying the substituents on the triazine ring. The presence of electron-donating amino groups can lead to intramolecular charge transfer (ICT) states, which can result in fluorescence. The hydroxyl group may also participate in excited-state proton transfer processes, further influencing the photophysical behavior.
From an electrochemical perspective, the triazine ring is reducible. The redox potential can be influenced by the nature of the substituents. Electron-donating groups like the amino groups would be expected to make the reduction of the triazine ring more difficult compared to the unsubstituted triazine. The electrochemical behavior of materials derived from this compound could be relevant for applications such as sensors or as components in energy storage devices.
Advanced Composite Materials Incorporating Triazine Structures
The rigid, nitrogen-rich heterocyclic structure of the 1,3,5-triazine ring is a cornerstone in the development of high-performance thermosetting polymers for advanced composite materials. These polymers, particularly Bismaleimide-triazine (BT) resins, are highly valued in industries requiring exceptional thermal stability, mechanical robustness, and superior dielectric properties, such as microelectronics, aerospace, and integrated circuit (IC) packaging. rsc.orgresearchgate.nettandfonline.comresearchgate.net BT resins are synthesized by blending bismaleimide (B1667444) (BMI) with cyanate (B1221674) ester (CE) resins, which trimerize upon curing to form a densely cross-linked network featuring triazine rings. rsc.orgresearchgate.net This unique structure imparts a combination of desirable attributes not easily achieved with other polymer systems. researchgate.net
Research has focused on modifying BT resins to further enhance their performance characteristics for specialized applications. One approach involves the synergistic modification with other polymers. For instance, incorporating diallyl bisphenol A (DBA) and polyphenylene oxide (PPO) into a BT resin matrix has been shown to optimize its dielectric, mechanical, and thermal properties for high-frequency electronic packaging. rsc.org This modification strategy can lead to a significant reduction in dielectric loss while simultaneously increasing the glass transition temperature (Tg), a critical parameter for operational reliability under thermal stress. rsc.org
The data below summarizes findings from studies on modified BT resin composites, highlighting the impact of different additives on their key properties.
Table 1: Performance Enhancement of Modified Bismaleimide-Triazine (BT) Resins
This table presents a comparison of properties between pristine BT resin and BT resins modified with diallyl bisphenol A (DBA) and polyphenylene oxide (PPO), optimized for high-frequency applications.
| Property | Pristine BT Resin | BT Resin + 20 wt% DBA + 10 wt% PPO | Reference |
|---|---|---|---|
| Dielectric Constant (Dk) @ 10 GHz | 2.75 | 2.72 | rsc.org |
| Dielectric Loss (Df) @ 10 GHz | 0.0084 | 0.0041 | rsc.org |
| Glass Transition Temperature (Tg) | 262.4 °C | 279.1 °C | rsc.org |
| Bending Strength | - | 225.8 MPa | rsc.org |
Table 2: Mechanical Properties of Glass Fiber-Reinforced BT Composites with PEG Interface Modifier
This table details the improvements in mechanical properties of glass fiber-reinforced BT composites when modified with 5 wt% polyethylene (B3416737) glycol (PEG-8000) to enhance the fiber-matrix interface.
| Property | Unmodified Composite | PEG-Modified Composite | % Improvement | Reference |
|---|---|---|---|---|
| Elongation | - | - | 67.1% | tandfonline.com |
| Ultimate Tensile Stress | - | - | 17.9% | tandfonline.com |
| Toughness | - | - | 78.2% | tandfonline.com |
These research findings underscore the versatility of triazine-based resins in creating advanced composite materials. By strategically modifying the polymer matrix or the interface with reinforcing agents, composites can be tailored to meet the demanding performance requirements of modern high-tech applications. rsc.orgtandfonline.com
Medicinal Chemistry and Chemical Biology Perspectives
The (4,6-Diamino-1,3,5-triazin-2-yl)methanol Core as a Bioactive Scaffold
The 1,3,5-triazine (B166579), or s-triazine, is a nitrogen-containing heterocyclic ring that has become a significant scaffold in the design and development of anticancer drugs. nih.govresearchgate.net Its derivatives are widely investigated for their ability to inhibit various cancer types, including breast cancer. researchgate.net The diaminotriazine moiety, a key feature of the title compound, is particularly noteworthy. This structural motif shares considerable similarity with the pteridine (B1203161) ring of folic acid, allowing it to act as an effective mimic and competitor for enzymes that utilize folate as a substrate. nih.gov
This bioisosteric relationship is fundamental to its role as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. The diaminotriazine core's ability to engage in multiple hydrogen-bonding interactions is crucial to its function. researchgate.net For instance, it can form highly stable complexes with thymine (B56734) or uracil (B121893) bases in nucleic acids. researchgate.net The versatility and favorable biological interaction profile of the diaminotriazine core have established it as a valuable starting point for developing novel therapeutic agents. researchgate.net
Design and Development of Bioactive Triazine Derivatives
The development of novel drugs based on the triazine scaffold has been significantly accelerated by modern computational techniques and a deep understanding of the relationship between a molecule's structure and its biological activity.
Rational drug design leverages computational tools to identify and optimize potential drug candidates, making the discovery process more efficient. nih.gov
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. For instance, virtual screening has been employed to identify novel 2,4,6-trisubstituted triazines as potential antimalarial agents. In another study, a library of 1,114 newly designed triazine-containing compounds was virtually screened against three different mutant forms of the BRAF kinase, a protein implicated in various cancers. benthamscience.com This approach helps prioritize molecules for synthesis and biological testing.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model is then used to search for other molecules with a similar arrangement. Pharmacophore modeling has been successfully applied to triazine derivatives to identify key features for anti-inflammatory activity and to predict anticancer activity. ijpsonline.comnih.gov For example, a study on thieno[2,3-d] nih.govnih.govnih.govtriazine derivatives used pharmacophore modeling to design potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. These investigations involve systematically modifying the chemical structure of a molecule and observing the effect of these changes on its biological activity. nih.govresearchgate.net For triazine derivatives, SAR studies have provided valuable insights into the role of different substituents on the triazine core. mdpi.commdpi.com
For example, in the development of dual PARP/PI3K inhibitors, SAR studies indicated that a hydrogen-bond donor group at the R1 position of the s-triazine scaffold was important for activity. mdpi.com Similarly, for quinazoline-based 1,3,5-triazine derivatives targeting RET tyrosine kinase, SAR investigations helped elucidate the vital structural features necessary for bioactivity. nih.govresearchgate.net The substitution of the 1,3,5-triazine ring with morpholine (B109124) and aniline (B41778) groups was found to enhance potency in EGFR inhibition. nih.govmdpi.com
| Triazine Core Modification | Target | Effect on Activity | Reference |
|---|---|---|---|
| Substitution with morpholine and aniline rings | EGFR Kinase | Increased inhibitory potency | nih.govmdpi.com |
| Introduction of a methoxy (B1213986) group at the 4'-position of a benzo[d]imidazol substituent | PI3Kα | Enhanced interaction with the protein | nih.gov |
| Presence of a hydrogen-bond donor at the R1 position | PARP/PI3K | Important for dual inhibitory activity | mdpi.com |
| Incorporation of 3- and 4-fluorophenylamino moiety | Anti-inflammatory / Anticancer | Identified as an important feature for activity | mdpi.com |
| 1-Ethylpiperazine substitution at C6 | Anticancer (various cell lines) | More significant for improving activity compared to morpholine or cyclohexylpiperazine | tandfonline.com |
Molecular Mechanisms of Action (General Principles)
The therapeutic effects of this compound derivatives stem from their ability to interact with and modulate the function of key biological macromolecules.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors, making it an important target for antimicrobial and anticancer therapies. orscience.runih.gov The diaminotriazine core is a classic feature of non-classical DHFR inhibitors. researchgate.net These compounds mimic the substrate, dihydrofolate, and competitively bind to the enzyme's active site. nih.govwikipedia.org Numerous studies have characterized diaminotriazine derivatives as potent DHFR inhibitors from various organisms, including bacteria and parasites. nih.gov For instance, certain 1,3,5-triazine-2,4-diamine (B193344) compounds have been identified as potent inhibitors of E. coli DHFR, with some exhibiting Ki values in the nanomolar range. nih.gov
Tyrosine Kinase Inhibition: Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control growth, proliferation, and differentiation. nih.gov Aberrant tyrosine kinase activity is a hallmark of many cancers, making them prime targets for drug development. researchgate.net Various 1,3,5-triazine derivatives have been developed as potent tyrosine kinase inhibitors (TKIs), targeting kinases such as EGFR, BTK, and RET. nih.govnih.gov For example, certain quinazoline-1,3,5-triazine hybrids show potent inhibition of the EGFR enzyme, with IC50 values as low as 36.8 nM. nih.gov Other derivatives have demonstrated significant inhibition of EGFR-TK with IC50 values in the low micromolar and even nanomolar range. nih.govmdpi.com
| Compound Class / Example | Target Enzyme | Inhibitory Activity (IC50 / Ki) | Reference |
|---|---|---|---|
| 1,3,5-triazine-based pyrazole (B372694) derivatives (Compound 17) | EGFR | IC50 = 229.4 nM | nih.gov |
| Hybrid quinazoline-1,3,5-triazine (Compound 12) | EGFR | IC50 = 36.8 nM | nih.govmdpi.com |
| 4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride (B91410) (NSC120927) | E. coli DHFR | Ki = 42.50 ± 5.34 nM | nih.gov |
| 4-[6-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]hexyl]benzenesulfonyl fluoride (NSC132279) | E. coli DHFR | Ki = 100.9 ± 12.7 nM | nih.gov |
| Triazine-benzimidazole analog (Compound 35) | PI3Kδ | IC50 = 2.3 nM | nih.gov |
Beyond enzyme inhibition, triazine derivatives can exert their biological effects by directly interacting with nucleic acids. The diaminotriazine structure is known to act as a purine (B94841) mimic and can form highly stable complexes with DNA bases through multiple hydrogen bonds. researchgate.net This interaction can disrupt DNA replication and transcription processes.
Studies have shown that some diaminotriazine-thiazole derivatives tend to interact with DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net Metal complexes incorporating triazine ligands have also been investigated for their DNA binding properties. Spectroscopic and viscosity measurements of ruthenium and iron complexes with 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) suggest that they bind to DNA via a mild intercalation mechanism. nih.gov This mode of binding can lead to changes in DNA conformation and function. nih.gov
General Concepts of Biological Response Modulation
The biological activity of 1,3,5-triazine derivatives is intricately linked to their molecular structure, and minor modifications can lead to significant changes in their pharmacological profiles. nih.gov The diaminotriazine core, as present in this compound, is a versatile scaffold that can be functionalized at various positions to modulate its interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies are crucial in understanding how these modifications influence efficacy and selectivity. nih.govnih.gov
For instance, the amino groups at the 4 and 6 positions are key for forming hydrogen bonds with biological targets, a common interaction motif for this class of compounds. researchgate.net The substituent at the 2-position significantly influences the compound's properties and biological activity. The hydroxymethyl group in this compound can also participate in hydrogen bonding, potentially enhancing binding affinity to target proteins.
Derivatives of diaminotriazine have been shown to exhibit a range of biological activities. For example, certain diaminotriazine compounds have demonstrated enantioselective effects, with different stereoisomers showing preferential inhibition of distinct biological targets such as photosystem II electron transport and microtubule formation. nih.gov This highlights the importance of stereochemistry in the modulation of biological responses. Furthermore, the substitution pattern on the triazine ring has been shown to be critical for anticancer activity, with different substituents leading to varying potencies against different cancer cell lines. nih.gov
The biological response modulation by triazine derivatives is often achieved by targeting specific enzymes or receptors. For example, various 1,3,5-triazine derivatives have been developed as inhibitors of kinases, dihydrofolate reductase, and histone deacetylases, which are all important targets in cancer therapy. semanticscholar.orgacs.orgscispace.com The ability of the triazine scaffold to be readily modified allows for the fine-tuning of its properties to achieve desired biological effects.
Computational Approaches in Medicinal Chemistry
Computational methods are indispensable tools in modern drug discovery, providing insights into ligand-target interactions and guiding the design of new therapeutic agents. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two powerful computational techniques that have been widely applied to the study of 1,3,5-triazine derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov This method has been instrumental in elucidating the binding modes of 1,3,5-triazine derivatives with their biological targets. jocpr.comresearchgate.net For instance, docking studies have been used to predict how diaminotriazine analogs bind to the active site of enzymes like p38 MAP kinase and phosphoinositide 3-kinases (PI3Ks). jocpr.com
In a typical molecular docking workflow, the three-dimensional structures of the ligand and the target protein are used as input. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. nih.gov The results of molecular docking can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which can guide the design of more potent and selective inhibitors. nih.govnih.gov
For example, a study on 1,3,5-triazine derivatives as anticancer agents used molecular docking to predict their binding mode in the active site of PI3Kγ. The docking results were consistent with the experimental biological data, providing a structural basis for the observed activity. Similarly, molecular docking has been used to investigate the binding of triazine analogs to the colchicine (B1669291) binding site of tubulin, providing insights into their mechanism of action as microtubule-destabilizing agents.
The table below summarizes representative molecular docking studies on 1,3,5-triazine derivatives, highlighting the target protein, the software used, and the key findings.
| Target Protein | Docking Software | Key Findings |
| p38 MAP Kinase | AutoDock | Identified key interactions within the binding cavity and guided the design of more potent inhibitors. jocpr.com |
| PI3Kγ | MOE-DOCK | Predicted the binding mode of active compounds, consistent with biological results. |
| h-DAAO | Not Specified | Explored the binding mode of inhibitors and identified essential residues for interaction. nih.gov |
| EGFR Kinase Domain | Not Specified | Identified new small molecule inhibitors with high binding affinity and stability. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org QSAR models can be used to predict the activity of new compounds before they are synthesized, thereby saving time and resources in the drug discovery process. frontiersin.org
In a QSAR study, a set of compounds with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. walisongo.ac.id These descriptors can be related to the physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates the descriptors to the biological activity. frontiersin.orgnih.gov
Several QSAR studies have been conducted on 1,3,5-triazine derivatives to understand the structural requirements for their biological activity. nih.govekb.egmdpi.comnih.gov For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to study 1,3,5-triazine derivatives as anticancer agents. ekb.eg These models provide contour maps that visualize the regions of the molecule where modifications are likely to increase or decrease activity, thus guiding the design of new analogs with improved potency. ekb.egmdpi.com
| Biological Activity | QSAR Method | Key Findings |
| Anticancer (A549 cells) | CoMFA and CoMSIA | Developed reliable 3D-QSAR models and proposed new compounds with high predicted anticancer activity. ekb.eg |
| h-DAAO Inhibition | CoMFA and CoMSIA | Revealed the relationship between structural features and inhibitory activity through contour maps. nih.gov |
| Anti-PVY Activity | 3D-QSAR | Guided the synthesis of a new compound with superior antiviral activity. mdpi.com |
| Antiproliferative (MDA-MB231 cells) | 3D-QSAR | Built a model for the further design of more potent anticancer compounds targeting triple-negative breast cancer. nih.gov |
Emerging Research Directions and Future Outlook
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future of chemical synthesis for triazine derivatives is increasingly geared towards sustainability and efficiency. Traditional methods often rely on cyanuric chloride, a versatile but hazardous precursor, necessitating multi-step processes with significant solvent use. rsc.orgcore.ac.uk Emerging research focuses on developing greener, more direct synthetic routes.
Key areas of development include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often minimizes the need for solvents, aligning with the principles of green chemistry. Research on the synthesis of 2,4-diamino-1,3,5-triazines using microwave irradiation has demonstrated the simplicity and efficiency of this method. rsc.org
One-Pot Reactions: Combining multiple reaction steps into a single procedure improves efficiency, reduces waste, and lowers costs. The development of one-pot, multi-component reactions for synthesizing various triazines is a promising avenue. nih.gov
Renewable Feedstocks: A major goal is to move away from petrochemical-based starting materials. This includes exploring the sustainable synthesis of precursors like formaldehyde (B43269) from anhydrous methanol (B129727) via electrochemical methods, which could offer a greener C1 building block for creating the methanol group on the triazine ring. rsc.org
Solvent-Free and Aqueous-Based Strategies: Eliminating toxic organic solvents is a primary objective of sustainable chemistry. Future pathways will likely focus on solid-state reactions or using water as a benign solvent. researchgate.nete3s-conferences.org
These sustainable methodologies aim to make the production of (4,6-Diamino-1,3,5-triazin-2-yl)methanol and its derivatives more environmentally friendly and economically viable.
Design and Engineering of Multi-Functional Materials with Tailored Properties
The unique structure of this compound, with its hydrogen-bonding capabilities and reactive functional groups, makes it an ideal monomer for creating advanced materials with bespoke properties. The triazine ring imparts thermal stability and rigidity, while the amino and hydroxyl groups offer sites for polymerization and cross-linking.
Future research in this area is directed towards:
Covalent Organic Frameworks (COFs): These are crystalline porous polymers with ordered structures. Triazine-based COFs are being explored for applications in gas storage, separation, and catalysis. mdpi.com Some have even shown potential as anticancer agents. researchgate.net
Metal-Organic Frameworks (MOFs): The triazine core can be functionalized with ligands that coordinate with metal ions to form MOFs. One such triazine-based MOF has demonstrated outstanding fluorescence properties, functioning as a multi-functional sensor for detecting specific molecules. rsc.org
Advanced Resins and Polymers: Beyond traditional melamine-formaldehyde resins, researchers are modifying these polymers with renewable resources like glycerol (B35011) to enhance their bio-based content and improve performance for applications such as laminates. researchgate.net The incorporation of this compound can introduce specific functionalities, leading to materials with enhanced flame retardancy, thermal stability, or processability. researchgate.net
The ability to precisely control the architecture of these materials at the molecular level will allow for the engineering of "smart" materials that can respond to environmental stimuli or perform specific functions.
Advanced Computational Studies for Predictive Design and Mechanistic Insights
Computational chemistry has become an indispensable tool for accelerating materials and drug discovery. By simulating molecules and their interactions, researchers can predict properties and understand reaction mechanisms before investing significant time and resources in laboratory synthesis.
For triazine derivatives, advanced computational studies are being employed to:
Predict Material Properties: Density Functional Theory (DFT) is used to calculate geometries, heats of formation, and other energetic properties of new triazine derivatives, which is particularly useful in the design of energetic materials. researchgate.net
Understand Structure-Activity Relationships (SAR): In drug design, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking are used to understand how different structural features of triazine compounds influence their biological activity, aiding in the design of more potent enzyme inhibitors. nih.gov
Elucidate Reaction Mechanisms: Quantum-chemical methods help in analyzing the structural parameters and reaction pathways of complex triazine systems, providing insights that are difficult to obtain through experimental means alone. superfri.org
These predictive models enable a more rational design approach, guiding synthetic chemists toward the most promising molecular structures for a given application, be it a high-performance polymer or a novel therapeutic agent.
Integration of Triazine Chemistry into Nanoscience and Biotechnology
The convergence of triazine chemistry with nanoscience and biotechnology is creating novel solutions for complex challenges in medicine and technology. The self-assembly properties and biocompatibility of certain triazine structures make them highly suitable for these advanced applications.
Emerging directions include:
Nanomaterials: Triazine derivatives are being used to construct new classes of nanomaterials, such as 2D nanosheets and covalent triazine frameworks, which possess unique electronic and sorption properties. mdpi.com
Drug Delivery Systems: The triazine scaffold is being incorporated into nanoparticulate systems and hydrogels for targeted drug delivery. researchgate.net For instance, a triazine-based hydrogel has been designed for the controlled release of the anticancer drug doxorubicin, demonstrating enhanced biocompatibility. nih.gov
Biomaterials and Tissue Engineering: The ability of molecules like this compound to form extensive hydrogen-bonded networks is a key feature for designing scaffolds that can support cell growth or act as biomaterials. researchgate.net
This integration allows for the creation of sophisticated systems that can interact with biological environments on a molecular level, opening doors for new diagnostics, therapies, and bio-inspired materials.
Expanding the Scope of Bioactive Triazine Derivatives beyond Current Applications
The 1,3,5-triazine (B166579) core is a well-established pharmacophore found in a wide range of therapeutic agents. scilit.com While its derivatives are known for applications as anticancer nih.govmdpi.com, and anti-HIV agents nih.gov, research is actively seeking to broaden their therapeutic utility.
Future outlooks in this domain involve:
Hybrid Molecules: Synthesizing hybrid compounds that combine the triazine scaffold with other bioactive molecules, such as coumarins, can lead to synergistic effects and novel mechanisms of action. mdpi.comresearchgate.net
Targeting Novel Pathways: Researchers are screening libraries of triazine derivatives against a wider array of biological targets to uncover new activities. This includes exploring their potential as anti-inflammatory, antimalarial, or neuroprotective agents. researchgate.net
Overcoming Drug Resistance: A key challenge in medicine is drug resistance. The design of new triazine derivatives focuses on creating molecules that can effectively inhibit resistant strains of pathogens or cancer cells. nih.gov
By systematically modifying the substituents on the this compound core, scientists can fine-tune its biological activity and develop next-generation therapeutics for a host of unmet medical needs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4,6-diamino-1,3,5-triazin-2-yl)methanol and related triazine derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution reactions on trichlorotriazine intermediates. For example, stepwise substitution with amines or alcohols under controlled temperatures (e.g., -35°C to room temperature) can yield triazinyl derivatives. Sodium carbonate or DIPEA (diisopropylethylamine) is often used as a base to neutralize HCl byproducts . Refluxing in ethanol with glacial acetic acid as a catalyst is another method for coupling aldehydes or amines to triazine cores .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of and NMR to confirm substituent positions and hydrogen bonding (e.g., NH or OH signals at δ 10.18 ppm for NH or δ 5.10 ppm for OH in DMSO-d) . High-resolution mass spectrometry (HRMS) or elemental analysis can verify molecular weight and purity. Column chromatography (e.g., silica gel with hexane/EtOAc gradients) is recommended for purification .
Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound?
- Methodological Answer : Predicted density (1.533 g/cm) and boiling point (588°C) suggest limited volatility but thermal instability at high temperatures . Solubility in polar aprotic solvents (DMSO, DMF) is typical for triazine derivatives. Store at -20°C in anhydrous conditions to prevent hydrolysis of the methanol group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazine functionalization?
- Methodological Answer : Kinetic control is critical. For example, using DIBAL-H at -70°C for selective reductions or adjusting stoichiometry (e.g., 5.1 equivalents of DIBAL-H for complete conversion) minimizes side reactions . Coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) enhance carboxylate activation in peptide synthesis, achieving near-quantitative yields .
Q. How do electronic effects of substituents influence the reactivity of the triazine core in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., methoxy or phenoxy) deactivate the triazine ring, requiring harsher conditions (e.g., reflux in dioxane/water mixtures). Conversely, electron-withdrawing groups (e.g., chloro) increase electrophilicity, enabling room-temperature substitutions. Monitor reaction progress via TLC or HPLC to adjust reaction times .
Q. What strategies resolve contradictions in spectroscopic data (e.g., missing signals in NMR)?
- Methodological Answer : Missing carbon signals (e.g., C4 and C6 in triazine cores) may arise from symmetry or quadrupolar relaxation. Use DEPT-135 or HSQC experiments to assign quaternary carbons. Cross-validate with IR spectroscopy (C=N stretches near 1550 cm) or X-ray crystallography when possible .
Q. How can this compound be tailored for biological applications, such as anti-tumor agents or luminescent probes?
- Methodological Answer : Functionalize the methanol group via esterification or etherification to enhance bioavailability. For luminescent complexes, conjugate with lanthanide-binding chelates (e.g., using 3,5-diaminobenzyl alcohol derivatives as antenna molecules) . Evaluate cytotoxicity via MTT assays in cancer cell lines, noting substituent-dependent activity .
Methodological Tables
| Characterization Data | Observations | Reference |
|---|---|---|
| NMR (DMSO-d) | NH: δ 10.18 ppm; OH: δ 5.10 ppm | |
| NMR | C=N: δ 165.9 ppm; OCH: δ 55.4 ppm | |
| Chromatographic purification | Silica gel, hexane/EtOAc (3:5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
